molecular formula C8H5ClF3N5 B3035106 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine CAS No. 303144-49-2

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine

Cat. No. B3035106
CAS RN: 303144-49-2
M. Wt: 263.61 g/mol
InChI Key: MZTDPWAZTSNGPL-UHFFFAOYSA-N
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Description

“1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine” is a chemical compound with the molecular formula C6H4ClF3N2 . It is a light yellow crystalline powder .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using software packages like Gaussian 09 and Schrödinger Materials Science Suite . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

This compound has a melting point of 86-90°C and a boiling point of 205°C . Its density is estimated to be 1.4650 . It is slightly soluble in chloroform and methanol . The compound is stable under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Agrochemicals and Pesticides

The compound’s structure suggests potential use as an agrochemical or pesticide. Researchers have explored its efficacy in controlling pests, fungi, or weeds. Investigating its mode of action and selectivity could lead to novel pest management strategies .

Pharmaceutical Intermediates

As a chemical intermediate, this compound plays a crucial role in pharmaceutical synthesis. Its unique structure may enable the creation of new drug candidates. Researchers can explore its reactivity and functionalization to develop novel pharmaceuticals .

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

The meningeal blood vessels and dura are pain-sensitive and innervated by peripheral sensory trigeminal nerves. This compound, with its trifluoromethyl group, could potentially act as a CGRP receptor antagonist, offering insights into migraine and pain management .

Fluazifop Synthesis

2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis, can be obtained in good yield via a simple one-step reaction. Fluazifop is a widely used herbicide, and understanding the role of this compound in its synthesis is valuable .

Material Science and Organic Electronics

Exploring the electronic properties of this compound could lead to applications in organic electronics. Its π-conjugated system and functional groups make it interesting for designing organic semiconductors or light-emitting materials .

Catalysis and Cross-Coupling Reactions

The trifluoromethyl group enhances the reactivity of organic molecules. Researchers can investigate its potential as a catalyst or ligand in cross-coupling reactions, enabling the synthesis of complex organic compounds .

Safety and Hazards

This compound is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and all sources of ignition should be removed .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N5/c9-5-1-4(8(10,11)12)2-14-6(5)17-3-15-7(13)16-17/h1-3H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTDPWAZTSNGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156207
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine

CAS RN

303144-49-2
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303144-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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